Bienvenue dans la boutique en ligne BenchChem!

N-(1-adamantyl)naphthalene-2-carboxamide

Monoamine oxidase Neurodegeneration Selectivity index

N-(1-Adamantyl)naphthalene-2-carboxamide (N-1-adamantyl-2-naphthamide; molecular formula C₂₁H₂₃NO; MW 305.4 g/mol) is a synthetic small molecule belonging to the naphthamide class, characterized by a rigid adamantane cage linked via an amide bond to a naphthalene-2-carbonyl scaffold. The compound has been identified as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, positioning it within the broader family of adamantyl-substituted naphthalene derivatives explored for neurological indications.

Molecular Formula C21H23NO
Molecular Weight 305.4 g/mol
Cat. No. B3948835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)naphthalene-2-carboxamide
Molecular FormulaC21H23NO
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C21H23NO/c23-20(19-6-5-17-3-1-2-4-18(17)10-19)22-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-6,10,14-16H,7-9,11-13H2,(H,22,23)
InChIKeySJBKLAGFOHVGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Adamantyl)naphthalene-2-carboxamide – Structural & Pharmacological Baseline for Procurement Decisions


N-(1-Adamantyl)naphthalene-2-carboxamide (N-1-adamantyl-2-naphthamide; molecular formula C₂₁H₂₃NO; MW 305.4 g/mol) is a synthetic small molecule belonging to the naphthamide class, characterized by a rigid adamantane cage linked via an amide bond to a naphthalene-2-carbonyl scaffold [1]. The compound has been identified as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, positioning it within the broader family of adamantyl-substituted naphthalene derivatives explored for neurological indications [2]. Its regioisomeric identity—2-naphthamide rather than 1-naphthamide—distinguishes it from commercially available analogs such as N-(1-adamantyl)-1-naphthamide (Sigma-Aldrich Cat. R677469) .

N-(1-Adamantyl)naphthalene-2-carboxamide – Why Regioisomeric or Scaffold-Homologous Substitution Is Not Chemically Neutral


Naphthamide-based enzyme inhibitors exhibit pronounced sensitivity to regioisomeric and scaffold-level structural changes. In the Elkamhawy et al. (2024) series, shifting the naphthamide substitution pattern or altering the linker geometry produced divergent MAO-A versus MAO-B selectivity profiles, with selectivity index (SI) values spanning from non-selective to >6-fold [1]. Critically, the 2-naphthamide orientation establishes a distinct hydrogen-bonding network within the MAO active site compared to 1-naphthamide isomers, as demonstrated by molecular docking simulations [1]. Furthermore, the N-adamantyl substitution provides a sterically demanding, lipophilic cage that influences both target residence time and blood-brain barrier permeability in ways that N-aryl or N-alkyl congeners cannot replicate [2]. Consequently, substituting N-(1-adamantyl)naphthalene-2-carboxamide with its 1-naphthamide regioisomer, the reverse amide N-(1-naphthyl)-1-adamantanecarboxamide, or the methylene-spacer homolog N-(1-adamantylmethyl)naphthalene-2-carboxamide would yield a different pharmacological fingerprint, invalidating comparative structure-activity relationship (SAR) conclusions and procurement specifications.

N-(1-Adamantyl)naphthalene-2-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


MAO-A vs. MAO-B Selectivity Differentiation Relative to Naphthalene-Based Hit IV

In the naphthamide series described by Elkamhawy et al. (2024), the 2-naphthamide scaffold (to which N-(1-adamantyl)naphthalene-2-carboxamide belongs) was rationally optimized from the naphthalene-based hit compound IV. The most potent 2-naphthamide hybrid (compound 2c) inhibited MAO-A with an IC₅₀ of 0.294 μM, representing a substantial improvement over the starting hit IV whose potency was notably weaker (exact IC₅₀ for hit IV reported in the primary paper) [1]. Compound 2c also achieved a MAO-A selectivity index (SI) of 6.02, while the MAO-B-selective analog 2g showed an SI of 2.94 [1]. These values establish a quantitative benchmark for the 2-naphthamide scaffold class, demonstrating that rational substitution on the naphthalene-2-carboxamide core can tune isoform selectivity in a manner that generic 1-naphthamide or reverse-amide analogs cannot predictably achieve. [Note: Direct head-to-head IC₅₀ data for the exact unsubstituted N-(1-adamantyl)naphthalene-2-carboxamide versus its 1-naphthamide isomer have not been published in a peer-reviewed comparative study; the above values represent the strongest class-level inference available from the most structurally proximate, rigorously characterized series.]

Monoamine oxidase Neurodegeneration Selectivity index

Reversible, Competitive Inhibition Mechanism Differentiates 2-Naphthamides from Irreversible MAO Inhibitors

Kinetic and reversibility studies performed on the most potent 2-naphthamide hybrids (2c and 2g) confirmed a competitive and reversible mode of MAO inhibition [1]. This mechanism is clinically and preclinically significant because irreversible MAO inhibitors (e.g., tranylcypromine, phenelzine) carry well-documented risks of hypertensive crisis upon dietary tyramine intake (the "cheese effect") [2]. The reversible, competitive profile of the 2-naphthamide series implies that enzyme activity can be restored upon inhibitor clearance, potentially reducing the safety liabilities associated with irreversible MAO inhibition [1]. While direct reversibility data for the unsubstituted parent compound N-(1-adamantyl)naphthalene-2-carboxamide have not been independently published, the competitive binding mode observed for the closely related 2-naphthamide analogs 2c and 2g supports the inference that the 2-naphthamide pharmacophore engages the MAO active site in a reversible manner, distinguishing it from covalent or tight-binding irreversible inhibitors.

Reversible inhibition Competitive kinetics Safety pharmacology

Dual MAO/ChE Inhibitory Profile Differentiates 2-Naphthamides from Single-Target MAO Inhibitors or Pure ChE Inhibitors

The Elkamhawy et al. (2024) naphthamide series was evaluated against both MAO isoforms and cholinesterase enzymes (AChE and BChE). Most compounds in the series exhibited weak inhibitory activity against ChEs except compounds 2a and 2h, which showed measurable inhibition of butyrylcholinesterase (BChE) [1]. This dual MAO/ChE inhibitory potential—even if modest for ChE—distinguishes the 2-naphthamide class from pure MAO inhibitors (e.g., selegiline, rasagiline) or pure ChE inhibitors (e.g., donepezil, rivastigmine) [2]. The dual-target profile is particularly relevant for Alzheimer's disease research, where simultaneous modulation of monoaminergic and cholinergic neurotransmission is hypothesized to offer therapeutic advantages over single-target approaches [2]. The exact ChE inhibitory potency of unsubstituted N-(1-adamantyl)naphthalene-2-carboxamide has not been reported independently; however, the class-level observation that specific 2-naphthamide substitution patterns can confer BChE activity provides a rational basis for selecting this scaffold over single-target chemotypes.

Multi-target directed ligand Alzheimer's disease Butyrylcholinesterase

Drug-Likeness and CNS Permeability Predictions Differentiate 2-Naphthamides from Bulkier or More Polar Analogs

The most potent 2-naphthamide hybrids (2a, 2c, 2g, and 2h) were evaluated using SwissADME and Osiris Property Explorer, and all four compounds were found to obey Lipinski's rule of five (molecular weight <500, logP <5, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10) [1]. Additionally, in silico blood-brain barrier (BBB) permeation predictions suggested favorable CNS penetration [1]. By contrast, larger adamantyl-naphthalene derivatives such as adapalene (MW 412.52; C₂₈H₂₈O₃) and CD437/AHPN (MW 398.49) exceed the optimal MW range for CNS drug-likeness and are primarily developed for dermatological or oncological indications rather than neurological applications [2]. The compact 2-naphthamide core (MW 305.4 for the parent compound) thus offers a more favorable starting point for CNS lead optimization than bulkier adamantyl-naphthalene carboxylic acid derivatives.

Drug-likeness Blood-brain barrier Lead optimization

Regioisomeric Identity (2-Naphthamide vs. 1-Naphthamide) as a Determinant of Biological Recognition

The distinction between 2-naphthamide and 1-naphthamide regioisomers is structurally significant: the 2-position attachment places the carboxamide group at the beta-position of naphthalene, resulting in a different angular geometry of the hydrogen-bonding amide group relative to the plane of the naphthalene ring compared to the alpha (1-position) substitution [1]. The commercially available 1-naphthamide analog N-(1-adamantyl)-1-naphthamide (Sigma-Aldrich R677469-1EA) has not been the subject of any peer-reviewed MAO or ChE inhibition studies indexed in PubMed or ChEMBL as of 2025 . In contrast, the 2-naphthamide scaffold has been systematically characterized for MAO/ChE activity in the Elkamhawy 2024 study, with defined SAR trends for N-substituent variation [1]. This evidentiary asymmetry means that a procurement decision favoring the 1-naphthamide isomer would be based on an uncharacterized chemotype, whereas the 2-naphthamide scaffold is supported by published, quantitative SAR data.

Regioisomerism Structure-activity relationship Molecular recognition

N-(1-Adamantyl)naphthalene-2-carboxamide – Evidence-Backed Research & Industrial Application Scenarios


CNS Drug Discovery: Lead Optimization for Reversible, Competitive MAO-A or MAO-B Inhibitors

Medicinal chemistry teams developing next-generation MAO inhibitors for depression, Parkinson's disease, or Alzheimer's disease can employ N-(1-adamantyl)naphthalene-2-carboxamide as a core scaffold. The Elkamhawy et al. (2024) study demonstrates that 2-naphthamide hybrids achieve sub-micromolar MAO-A (IC₅₀ = 0.294 μM) and MAO-B (IC₅₀ = 0.519 μM) potency with tunable isoform selectivity (SI values of 2.9–6.0) [1]. The reversible, competitive mechanism confirmed by kinetic analysis mitigates the safety risks of irreversible inhibitors [1]. Structure-based molecular docking data available in the primary publication can guide further rational substitution [1].

Multi-Target Directed Ligand (MTDL) Development for Alzheimer's Disease

For programs pursuing the MTDL paradigm in Alzheimer's disease—simultaneously targeting MAO and ChE enzymes—the 2-naphthamide scaffold provides a validated starting point. Compounds 2a and 2h in the Elkamhawy series exhibited dual MAO/BChE inhibitory activity, while maintaining drug-likeness and predicted BBB permeability [1]. This contrasts with single-target agents such as donepezil (pure AChE) or rasagiline (pure MAO-B), which lack the multi-target profile hypothesized to offer synergistic therapeutic benefits in neurodegenerative diseases [2]. The scaffold's compliance with Lipinski's rule of five, as verified by SwissADME, supports oral bioavailability [1].

Chemical Biology Tool Compound for MAO Isoform Selectivity Studies

Researchers investigating the distinct physiological roles of MAO-A versus MAO-B require isoform-selective tool compounds with well-characterized mechanisms. The 2-naphthamide series provides compounds with defined selectivity indices (SI = 6.02 for MAO-A; SI = 2.94 for MAO-B) [1]. The competitive, reversible binding mode ensures that observed biological effects can be attributed to reversible active-site occupancy rather than irreversible enzyme inactivation, facilitating more interpretable concentration-response relationships in cellular and in vivo models [1].

Reference Standard for Analytical Method Development and Quality Control

Given its structural relationship to adamantane-containing pharmaceuticals (e.g., amantadine, adapalene), N-(1-adamantyl)naphthalene-2-carboxamide may serve as a reference standard or impurity marker in analytical method development. The compound's well-defined molecular formula (C₂₁H₂₃NO), molecular weight (305.4 g/mol), and InChI-encoded structure enable unambiguous identification by LC-MS, NMR, or HPLC [1]. The NIST Chemistry WebBook entry for the regioisomeric N-(1-naphthyl)-1-adamantanecarboxamide provides reference spectroscopic data that can inform method development for the 2-naphthamide analog [2].

Quote Request

Request a Quote for N-(1-adamantyl)naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.